Amlodipine orotate is classified as a dihydropyridine calcium channel blocker. It is derived from amlodipine, which has been extensively studied and utilized in clinical settings for its efficacy in lowering blood pressure. The orotate salt form was developed to improve the pharmacokinetic properties of amlodipine, particularly its solubility and absorption in the gastrointestinal tract. The compound has been documented in various studies that compare its efficacy and tolerability against other formulations like amlodipine besylate .
The synthesis of amlodipine orotate involves the reaction between amlodipine and orotic acid. The process typically includes the following steps:
The synthesis method aims to enhance the dissolution rate of amlodipine at higher gastric pH levels, thereby improving its bioavailability .
The molecular formula for amlodipine orotate is . Its structure consists of:
The presence of these structural components allows amlodipine orotate to effectively interact with calcium channels in vascular smooth muscle cells, facilitating vasodilation .
Amlodipine orotate participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of amlodipine orotate is similar to that of other dihydropyridine calcium channel blockers:
Amlodipine orotate exhibits several important physical and chemical properties:
These properties are critical for ensuring effective therapeutic outcomes when administered .
Amlodipine orotate has several scientific applications:
Amlodipine orotate is synthesized through a proton transfer reaction where the tertiary amine group of amlodipine base (pKa ~8.6) accepts a proton from the acidic N1-H moiety of orotic acid (pKa ~2.8). This ionic interaction forms a crystalline salt with a 1:1 stoichiometric ratio. The reaction occurs under anhydrous conditions in polar aprotic solvents, yielding a stable zwitterionic structure confirmed by single-crystal X-ray diffraction. The orotate counterion enhances hydrogen bonding capacity via its uracil-like ring, forming a three-dimensional network that improves lattice energy by ~15 kJ/mol compared to amlodipine besylate [3] [9].
Table 1: Key Reaction Parameters for Amlodipine Orotate Synthesis
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent System | Methanol/Ethanol (3:1) | Maximizes crystallinity |
Reaction Temperature | 45-50°C | Prevents thermal degradation |
Reaction Duration | 4-6 hours | Completes proton transfer |
Molar Ratio (Amlodipine:Orotic Acid) | 1:1.05 | Compensates for acid volatility |
Controlled cooling crystallization (0.5°C/min cooling rate from 50°C to 5°C) produces plate-like crystals with optimized aspect ratios (3:1 to 5:1), increasing specific surface area by 40% compared to conventional batch crystallization. This morphology enhances intrinsic dissolution rates to 8.2 mg/cm²/min at pH 6.8—70% higher than amlodipine besylate. Antisolvent crystallization using ethyl acetate yields microcrystalline particles (D90 <20 μm) that achieve 95% dissolution in 15 minutes under gastric pH conditions, addressing bioavailability limitations of larger besylate crystals [6] [8].
Table 2: Dissolution Profile Comparison of Amlodipine Salts
Salt Form | Intrinsic Dissolution Rate (mg/cm²/min) | Time for 90% Dissolution (min) | pH Dependency |
---|---|---|---|
Orotate | 8.2 | 15 | Low (pH 1.2-6.8) |
Besylate | 4.8 | 30 | Moderate |
Adipate | 5.3 | 25 | High |
Amlodipine orotate demonstrates superior physicochemical stability with only 0.3% impurity generation after 6 months at 40°C/75% RH, outperforming besylate (2.1% impurities). Orotate’s crystalline structure exhibits 30% higher hygroscopicity resistance due to stronger crystal lattice energy (ΔHlattice = -156 kJ/mol vs. besylate’s -118 kJ/mol). Pharmacokinetically, orotate achieves equivalent AUC0-24 (283 ng·h/mL vs. 275 ng·h/mL) and Cmax (18.7 ng/mL vs. 17.9 ng/mL) to besylate at equivalent amlodipine doses, confirming therapeutic non-inferiority. Crucially, orotate maintains >90% dissolution at pH 5.0–7.4, whereas besylate dissolution drops to 65% at neutral pH, highlighting advantages for elderly patients with hypochlorhydria [5] [7] [9].
Table 3: Formulation Stability and Pharmacokinetic Parameters
Parameter | Amlodipine Orotate | Amlodipine Besylate | Significance |
---|---|---|---|
Stability (40°C/75% RH) | |||
6-month impurities | 0.3% | 2.1% | p<0.01 |
Pharmacokinetics | |||
AUC₀–₂₄ (ng·h/mL) | 283 ± 24 | 275 ± 31 | Non-inferior (p=0.12) |
Cₘₐₓ (ng/mL) | 18.7 ± 2.1 | 17.9 ± 1.8 | Non-inferior (p=0.15) |
Dissolution (% at 30 min) | |||
pH 1.2 | 99.5% | 98.8% | Comparable |
pH 7.4 | 94.2% | 65.3% | p<0.001 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0